

BP Fluor 430 NHS ester for immunofluorescence staining

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Compound of Interest		
Compound Name:	BP Fluor 430 NHS ester	
Cat. No.:	B15556924	Get Quote

An in-depth guide to the use of **BP Fluor 430 NHS ester** for the fluorescent labeling of proteins and subsequent application in immunofluorescence staining. This document provides detailed protocols, spectral characteristics, and visual workflows for researchers, scientists, and professionals in drug development.

Application Notes: BP Fluor 430 NHS Ester

Introduction

BP Fluor 430 NHS Ester is a water-soluble, green-fluorescent dye designed for the covalent labeling of primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the ε -amino group of lysine residues, to form a stable amide bond.[2][3] This dye is particularly well-suited for multicolor applications, including flow cytometry and super-resolution microscopy.[1][4] Its excitation is optimal for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][5]

Key Features and Benefits

• Bright and Photostable: BP Fluor 430 provides a strong and stable fluorescent signal, enabling sensitive detection. Proteins can be labeled at high molar ratios without significant self-quenching, leading to brighter conjugates.[1]



- Water-Soluble: The hydrophilic nature of the dye enhances its solubility in aqueous buffers, simplifying the labeling process.[1][4]
- pH Insensitive: The fluorescence of BP Fluor 430 conjugates is stable across a wide pH range, from 4 to 10, ensuring reliable performance in various biological buffers.[1][5]
- Large Stokes Shift: With an excitation maximum at 430 nm and an emission maximum at 539 nm, BP Fluor 430 exhibits a large Stokes shift of approximately 109 nm. This characteristic is advantageous for multicolor imaging as it helps to minimize spectral overlap and crosstalk between different fluorophores.[6]

Applications

The primary application of **BP Fluor 430 NHS ester** is the preparation of fluorescently-labeled proteins, particularly antibodies, for use in a variety of fluorescence-based assays.[3] These labeled antibodies are valuable tools for immunofluorescence (IF) microscopy, allowing for the visualization of the distribution and localization of specific target antigens within cells and tissues.[7][8] This technique provides insights into cellular structures, protein co-localization, and the activation states of signaling pathways.[9]

Data Presentation

Spectral and Physicochemical Properties of **BP Fluor 430 NHS Ester**

Property	Value	Reference
Excitation Maximum (λex)	430 nm	[1][10]
Emission Maximum (λem)	539 nm	[1][10]
Molar Extinction Coefficient (ε)	15,000 M ⁻¹ cm ⁻¹	[1][10]
Quantum Yield (Φ)	~0.23	[11]
Solubility	Water, DMSO, DMF	[1]
Reactive Group	N-hydroxysuccinimide (NHS) Ester	[1]
Reactivity	Primary Amines	[1]



Experimental Protocols

Protocol 1: Labeling of Antibodies with BP Fluor 430 NHS Ester

This protocol describes a general procedure for conjugating **BP Fluor 430 NHS ester** to an IgG antibody. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

- IgG antibody to be labeled (in an amine-free buffer)
- BP Fluor 430 NHS Ester
- Anhydrous Dimethylsulfoxide (DMSO)
- 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
- Purification resin (e.g., Sephadex G-25) or ultrafiltration device
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare Antibody Solution:
 - Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[2]
 - If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.[2]
 - Ensure the antibody solution is free of amine-containing substances like Tris, glycine, or BSA.[2]
- Prepare Dye Stock Solution:
 - Allow the vial of BP Fluor 430 NHS ester to warm to room temperature.



- Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[2]
- Labeling Reaction:
 - Add the dye stock solution to the antibody solution while gently stirring. A typical starting point is a 10-15 fold molar excess of dye to antibody.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[12]
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column or an appropriate ultrafiltration device.[2][13]
 - For gel filtration, equilibrate the column with PBS and elute the conjugate with the same buffer. The labeled antibody will elute first.
 - Collect the colored fractions containing the labeled antibody.
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).
 - Calculate the antibody concentration:
 - Antibody (M) = [A₂₈₀ (A₄₃₀ × CF)] / ε_protein
 - Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye), and ϵ _protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).
 - Calculate the dye concentration:
 - Dye (M) = A₄₃₀ / ε dye
 - Where ε _dye is the molar extinction coefficient of BP Fluor 430 (15,000 M⁻¹cm⁻¹).
 - Calculate the DOL:
 - DOL = Dye (M) / Antibody (M)



· Storage:

 Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[12] Consider adding a stabilizer like BSA (after labeling) and a preservative like sodium azide.[13]

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for direct immunofluorescence staining using a BP Fluor 430-labeled primary antibody.

Materials:

- Adherent cells grown on coverslips or in imaging plates
- BP Fluor 430-labeled primary antibody
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS for fixation
- 0.1% Triton X-100 in PBS for permeabilization (if required for intracellular targets)
- Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
- · Antifade mounting medium
- (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

- Cell Preparation:
 - Rinse the cells twice with PBS to remove the culture medium.[14]
- Fixation:
 - Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[14]

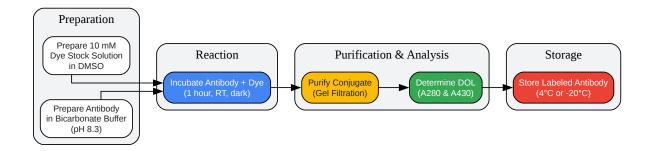


- Rinse the cells three times with PBS.
- Permeabilization (for intracellular targets):
 - If the target antigen is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
 - Rinse the cells three times with PBS.
- · Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8][15]
- Primary Antibody Incubation:
 - Dilute the BP Fluor 430-labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]
- Washing:
 - Rinse the cells three times with PBS containing 0.1% Tween-20, with each wash lasting 5 minutes, to remove unbound antibodies.[16]
- Counterstaining (Optional):
 - If a nuclear counterstain is desired, incubate the cells with the counterstain (e.g., DAPI)
 according to the manufacturer's protocol.
 - Rinse the cells with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[14]



 Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 430 (excitation ~430 nm, emission ~539 nm).

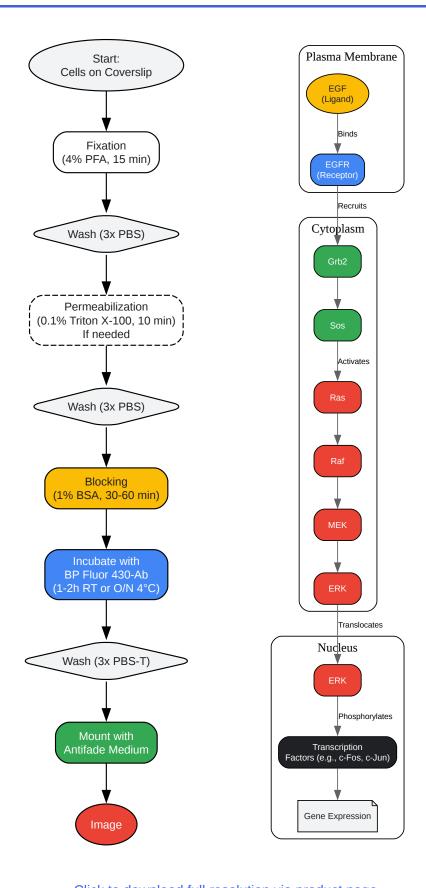
Visualizations



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Caption: Workflow for labeling antibodies with **BP Fluor 430 NHS ester**.





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